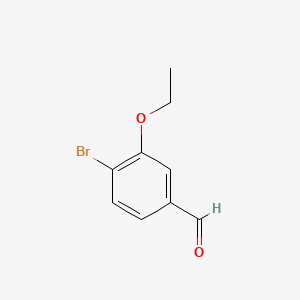

4-Bromo-3-ethoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTABGHBTFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742725 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353962-25-0 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern—a bromine atom and an ethoxy group on the benzaldehyde scaffold—imparts specific reactivity and physicochemical properties that are of significant interest in the design of novel therapeutic agents. The presence of the aldehyde functional group allows for a wide array of chemical transformations, including the formation of Schiff bases, chalcones, and other heterocyclic systems, which are prevalent in biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-4-ethoxybenzaldehyde, with a focus on its utility in drug discovery and development.

Chemical Identity and Properties

Molecular Formula: C₉H₉BrO₂[1][2]

Molecular Weight: 229.07 g/mol [3]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 70.0 to 74.0 °C | [1] |

| Boiling Point | 332.5 °C at 760 mmHg | [4] |

| Flash Point | 154.9 °C | [4] |

| Density | 1.548 g/cm³ | [4] |

| Solubility | Soluble in methanol. | [1] |

| InChI Key | TZUUPGZANQRCHD-UHFFFAOYSA-N | [2] |

| SMILES | CCOC1=C(Br)C=C(C=O)C=C1 |

Synthesis of 3-Bromo-4-ethoxybenzaldehyde

The most common and logical synthetic route to 3-Bromo-4-ethoxybenzaldehyde is through a Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base.[5][6][7] In this specific case, the precursor is 3-bromo-4-hydroxybenzaldehyde, which is reacted with an ethylating agent such as ethyl bromide or diethyl sulfate.

Experimental Protocol: Williamson Ether Synthesis

Reaction: 3-Bromo-4-hydroxybenzaldehyde + Ethyl Bromide → 3-Bromo-4-ethoxybenzaldehyde

Materials:

-

3-Bromo-4-hydroxybenzaldehyde

-

Ethyl bromide (or iodoethane)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromo-4-hydroxybenzaldehyde in acetone or DMF, add a slight excess of anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes to form the phenoxide salt.

-

Add a slight excess of ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford pure 3-Bromo-4-ethoxybenzaldehyde.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

-

Potassium carbonate is a sufficiently strong base to deprotonate the phenol without being so strong as to cause significant side reactions.

-

Using a slight excess of the ethylating agent ensures the complete conversion of the starting material.

-

Monitoring by TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.

Caption: Williamson Ether Synthesis Workflow.

Reactivity and Chemical Behavior

The reactivity of 3-Bromo-4-ethoxybenzaldehyde is primarily dictated by the aldehyde functional group and the electronic effects of the substituents on the aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it a key site for various chemical transformations. Common reactions include:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To form alkenes.[8]

-

Aldol and Knoevenagel Condensations: For the formation of α,β-unsaturated carbonyl compounds.[8]

-

Oxidation: To form the corresponding benzoic acid.[9]

-

Formation of Schiff Bases (Imines): By reaction with primary amines.

-

-

Aromatic Ring: The ethoxy group is an electron-donating group, while the bromo and aldehyde groups are electron-withdrawing. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the activating ethoxy group are electronically enriched, though steric hindrance from the adjacent bromine atom will influence the site of substitution.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Bromo-4-ethoxybenzaldehyde will exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the ethoxy group. The aldehyde proton will appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons will show a distinct splitting pattern due to their coupling. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their chemical shifts influenced by the attached substituents. The carbons of the ethoxy group will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700-1680 cm⁻¹. Other significant peaks will include C-H stretching of the aldehyde and aromatic ring, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the aldehyde group and cleavage of the ethoxy group.

Applications in Drug Discovery

Substituted benzaldehydes are important scaffolds in medicinal chemistry.[10] The unique combination of substituents in 3-Bromo-4-ethoxybenzaldehyde makes it a valuable intermediate for the synthesis of various biologically active compounds.

As a Precursor to Bioactive Molecules

The aldehyde functionality serves as a handle for the construction of more complex molecules. For instance, it can be used to synthesize chalcones, which are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Role of Bromine and Ethoxy Groups

-

Bromine: The presence of a bromine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, as mentioned, it provides a site for further functionalization via cross-coupling reactions.

-

Ethoxy Group: The ethoxy group can also increase lipophilicity and can be involved in hydrogen bonding interactions with biological targets. Its size and conformation can be optimized to improve binding affinity and selectivity.

Examples of Biologically Active Derivatives

While specific drug candidates derived directly from 3-Bromo-4-ethoxybenzaldehyde may not be widely reported, the broader class of brominated and alkoxy-substituted aromatic compounds has shown significant therapeutic potential. For example, bromophenols isolated from marine algae, which share structural similarities, have demonstrated antioxidant, anti-inflammatory, and anticancer activities.[11][12][13] The synthesis of derivatives from 3-Bromo-4-ethoxybenzaldehyde allows for the exploration of this chemical space for novel drug leads.

Caption: Drug Discovery Workflow.

Safety and Handling

3-Bromo-4-ethoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

3-Bromo-4-ethoxybenzaldehyde is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its well-defined chemical properties, accessible synthetic route, and multiple reactive sites make it an attractive starting material for the generation of diverse compound libraries. The strategic incorporation of the bromo and ethoxy substituents provides a foundation for tuning the pharmacokinetic and pharmacodynamic properties of derivative molecules. Further exploration of the chemical space accessible from this scaffold is likely to yield novel compounds with promising therapeutic activities.

References

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

3-Bromo-4-methoxybenzaldehyde. NIST WebBook. Available at: [Link]

-

Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. Available at: [Link]

-

Scope of substituted benzaldehydes. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. Available at: [Link]

-

3-Bromo-4-methoxybenzaldehyde. PubChem. Available at: [Link]

-

Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

-

3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde. SpectraBase. Available at: [Link]

-

3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™. Fisher Scientific. Available at: [Link]

-

3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. Frontiers. Available at: [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

-

p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

3-Bromo-4-methoxybenzaldehyde. SpectraBase. Available at: [Link]

-

3-Bromo-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Benzaldehyde, 4-ethoxy-. NIST WebBook. Available at: [Link]

-

3-Ethoxy-4-methoxybenzaldehyde. PubChem. Available at: [Link]

-

Benzaldehyde, 4-ethoxy-. NIST WebBook. Available at: [Link]

Sources

- 1. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI AMERICA [tcichemicals.com]

- 2. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

4-Bromo-3-ethoxybenzaldehyde molecular structure and weight

A Technical Guide to 4-Bromo-3-ethoxybenzaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient development of novel therapeutics. 4-Bromo-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate, particularly in the synthesis of complex molecules for drug discovery. Its unique trifunctional arrangement—an aldehyde for diverse derivatization, an aryl bromide for cross-coupling reactions, and an ethoxy group for modulating physicochemical properties—makes it a versatile scaffold.

This technical guide offers an in-depth analysis for researchers, chemists, and drug development professionals. It covers the molecular structure, physicochemical properties, logical synthetic routes, and, most critically, its application as a key component in the construction of targeted protein degraders, a revolutionary therapeutic modality.

Molecular Structure and Physicochemical Properties

Molecular Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic workflows.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-3-ethoxybenzaldehyde | N/A |

| CAS Number | 1353962-25-0 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | [2] |

Structural Elucidation

The structure of 4-Bromo-3-ethoxybenzaldehyde is defined by a benzene ring with three key substituents. The aldehyde (-CHO) group at position 1 is an electron-withdrawing group and a versatile chemical handle. The ethoxy (-OCH₂CH₃) group at position 3 is an electron-donating group that influences the electronic environment of the ring and enhances lipophilicity. The bromo (-Br) group at position 4 provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, serving as a linchpin for assembling more complex molecular architectures.

Caption: 2D structure of 4-Bromo-3-ethoxybenzaldehyde.

Physicochemical Data

Physical properties for this specific isomer are not widely published. However, data for the closely related isomer, 3-Bromo-4-ethoxybenzaldehyde (CAS: 108373-05-3) , provides a useful proxy for estimating its characteristics. Researchers should experimentally verify the properties for the 4-bromo isomer.

| Property (of 3-Bromo-4-ethoxybenzaldehyde) | Value | Source |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 70.0 to 74.0 °C | [3][4][5] |

| Boiling Point | 332.5 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.548 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [3][4] |

Synthesis and Purification

Retrosynthetic Analysis

A logical synthesis strategy is crucial for efficient production. Two primary retrosynthetic pathways are viable for 4-Bromo-3-ethoxybenzaldehyde.

-

Route A (Bromination): This route involves the electrophilic aromatic substitution (bromination) of 3-ethoxybenzaldehyde. The key challenge is controlling the regioselectivity, as the ethoxy group (ortho-, para-directing) and the aldehyde group (meta-directing) will both influence the position of the incoming bromide.

-

Route B (Ethylation): This pathway starts with 4-bromo-3-hydroxybenzaldehyde and involves a Williamson ether synthesis to introduce the ethyl group. This is often a more direct and selective method.

Caption: Retrosynthetic analysis of 4-Bromo-3-ethoxybenzaldehyde.

Proposed Synthetic Protocol (Route B)

The ethylation route offers superior control and is generally preferred. The protocol is analogous to the synthesis of related alkoxybenzaldehydes.[6]

Objective: To synthesize 4-Bromo-3-ethoxybenzaldehyde from 4-bromo-3-hydroxybenzaldehyde.

Materials:

-

4-bromo-3-hydroxybenzaldehyde

-

Bromoethane (or Iodoethane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will become a suspension.

-

Ethylation: Add bromoethane (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain pure 4-Bromo-3-ethoxybenzaldehyde.

Spectroscopic Profile (Analytical Validation)

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will show a characteristic splitting pattern for a 1,2,4-trisubstituted system. The proton at C2 (between the aldehyde and ethoxy groups) will likely be a doublet. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. They are expected in the δ 7.0-7.8 ppm range.

-

Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene (-CH₂) protons is expected around δ 4.0-4.2 ppm, and a triplet for the methyl (-CH₃) protons is expected around δ 1.4-1.5 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: Expected around δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected, with the carbon bearing the bromo group (C4) appearing around δ 115-120 ppm and the carbon bearing the ethoxy group (C3) appearing further downfield (δ ~155 ppm).

-

Ethoxy Carbons: The -CH₂ carbon is expected around δ 64-66 ppm, and the -CH₃ carbon around δ 14-16 ppm.

-

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-3-ethoxybenzaldehyde stems from its capacity to undergo a variety of chemical transformations, making it a valuable building block.

Reactivity of Key Functional Groups

-

Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This is the most powerful feature for library synthesis and late-stage functionalization in drug development.

-

Aldehyde: The aldehyde group is a versatile functional handle that can undergo:

-

Reductive amination to form secondary and tertiary amines.

-

Wittig-type reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Role as a "Protein Degrader Building Block"

A significant modern application of this molecule is in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[10]

A PROTAC molecule consists of three components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10] 4-Bromo-3-ethoxybenzaldehyde serves as an ideal "linkerology" component or a precursor to the final ligand. The aryl bromide allows it to be coupled to one part of the molecule, while the aldehyde can be elaborated to connect to the other part. This process is central to expanding the "druggable" proteome by targeting proteins previously considered intractable.[11]

Caption: Conceptual workflow from building block to biological action.

Safety and Handling

While specific safety data for 4-Bromo-3-ethoxybenzaldehyde is limited, data for the isomer 3-Bromo-4-ethoxybenzaldehyde indicates it should be handled with care.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Precautions: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-3-ethoxybenzaldehyde is more than a simple aromatic aldehyde; it is a strategically designed chemical tool. Its trifunctional nature provides chemists with a robust and flexible platform for constructing complex molecular architectures. The presence of the aryl bromide is particularly advantageous for modern cross-coupling methodologies, while the aldehyde group offers a gateway to a multitude of other functionalities. Its emerging role as a building block for targeted protein degraders places it at the forefront of innovative drug discovery, offering a pathway to address challenging disease targets. As research in this area continues to expand, the demand for and applications of such versatile intermediates are set to grow significantly.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Susilaningrum, D., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Evident Chemical. (n.d.). 4-Amino-2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

MDPI. (n.d.). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

National Center for Biotechnology Information. (2021). PROTAC targeted protein degraders: the past is prologue. PubMed Central. Retrieved from [Link]

-

Bio-Techne. (n.d.). TAG Protein Degradation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Degradation of proteins by PROTACs and other strategies. PubMed Central. Retrieved from [Link]

-

The Niche. (2020). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]

Sources

- 1. Buy 4-Amino-2-fluoro-5-methoxybenzonitrile (EVT-1458853) | 1441723-24-5 [evitachem.com]

- 2. 9005 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI AMERICA [tcichemicals.com]

- 4. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-ethoxybenzaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-ethoxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-ethoxybenzaldehyde. In the absence of extensive empirical solubility data in publicly available literature, this document leverages fundamental principles of organic chemistry and physicochemical property analysis to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.

Introduction to 4-Bromo-3-ethoxybenzaldehyde

4-Bromo-3-ethoxybenzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring a benzene ring with bromo, ethoxy, and aldehyde functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The solubility of such a compound is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A comprehensive understanding of its solubility is therefore paramount for its effective application.

Molecular Structure:

Predicted Solubility Profile: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This principle posits that a solute will dissolve in a solvent that has similar intermolecular forces. The solubility of 4-Bromo-3-ethoxybenzaldehyde is therefore dictated by its structural features and the corresponding properties of the solvent.

2.1. Analysis of Molecular Properties

To predict the solubility of 4-Bromo-3-ethoxybenzaldehyde, we must first examine its key physicochemical properties. While specific data for this exact isomer is sparse, we can infer its properties from closely related structures like 3-bromo-4-ethoxybenzaldehyde.[2][3][4]

-

Polarity: The presence of the aldehyde (-CHO) and ethoxy (-OCH2CH3) groups, both containing electronegative oxygen atoms, introduces significant polarity to the molecule. The carbon-oxygen double bond in the aldehyde group creates a strong dipole moment.[5]

-

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.[6][7] However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group).

-

Van der Waals Forces: The benzene ring and the bromo-substituent contribute to London dispersion forces, a type of van der Waals force. The overall size and surface area of the molecule will influence the strength of these interactions.

-

Molecular Weight: The molecular weight of 4-Bromo-3-ethoxybenzaldehyde is 229.07 g/mol . Generally, as molecular weight increases within a homologous series, solubility in water decreases due to the increasing dominance of the nonpolar hydrocarbon portion.[5][8]

2.2. Predicted Solubility in Different Solvent Classes

Based on the molecular properties, we can predict the solubility of 4-Bromo-3-ethoxybenzaldehyde in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have strong dipole moments that can interact favorably with the polar aldehyde and ethoxy groups of the solute. They are excellent solvents for polar molecules that do not require hydrogen bonding for dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High in Alcohols; Low in Water | Alcohols can engage in hydrogen bonding with the aldehyde's oxygen atom, and their alkyl chains can interact with the nonpolar parts of the molecule. The solubility in water is expected to be low due to the significant nonpolar character of the brominated benzene ring and the ethoxy group, which outweighs the polarity of the aldehyde.[6][7][9][10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Moderate to Low | Solvents like hexane will have poor interactions with the polar functional groups. However, toluene, with its aromatic ring, may show some affinity due to pi-pi stacking interactions. Diethyl ether and DCM, having slight polarity, are expected to be better solvents than purely nonpolar ones like hexane. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a robust method for determining the solubility of 4-Bromo-3-ethoxybenzaldehyde.

3.1. Materials and Equipment

-

4-Bromo-3-ethoxybenzaldehyde (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the compound.

Caption: Experimental workflow for equilibrium solubility determination.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-3-ethoxybenzaldehyde to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A typical temperature is 25 °C (298 K).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Bromo-3-ethoxybenzaldehyde.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

3.4. Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study to confirm that 24-48 hours is sufficient to reach equilibrium. This can be done by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration no longer changes over time.

-

Reproducibility: Prepare and analyze each sample in triplicate to assess the reproducibility of the method.

-

Calibration: Ensure the analytical instrument is properly calibrated with a series of standards of known concentrations.

Safety and Handling

4-Bromo-3-ethoxybenzaldehyde should be handled with appropriate safety precautions. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[11][12][13] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.[11][12][14]

Conclusion

While specific published data on the solubility of 4-Bromo-3-ethoxybenzaldehyde is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated to have high solubility in polar aprotic solvents, moderate to high solubility in alcohols, and low solubility in water and nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for its determination. This combination of theoretical prediction and practical methodology provides a comprehensive resource for researchers working with this compound.

References

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11092. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

St. John-Williams, S., & Yalkowsky, S. H. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design, 37(10), 625–639. [Link]

-

Dehaen, W., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17377. [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds? [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Collin College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

-

Chemistry LibreTexts. (2022, August 11). 12.11: Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

Fisher Scientific. (n.d.). 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI AMERICA [tcichemicals.com]

- 4. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-3-ethoxybenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-ethoxybenzaldehyde, a key aromatic building block in synthetic organic chemistry and drug discovery. Understanding the precise spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

4-Bromo-3-ethoxybenzaldehyde possesses a substituted benzene ring with three key functional groups: a bromo group, an ethoxy group, and an aldehyde group. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-3-ethoxybenzaldehyde, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-3-ethoxybenzaldehyde is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons, and the ethoxy group protons. The chemical shifts and coupling patterns are highly informative.

Predicted ¹H NMR Data for 4-Bromo-3-ethoxybenzaldehyde:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~9.8 | Singlet (s) | - | 1H |

| Aromatic (H-6) | ~7.8 | Doublet (d) | ~2.0 | 1H |

| Aromatic (H-2) | ~7.6 | Doublet of doublets (dd) | ~8.0, 2.0 | 1H |

| Aromatic (H-5) | ~7.2 | Doublet (d) | ~8.0 | 1H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet (q) | ~7.0 | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3H |

Causality Behind Predicted Chemical Shifts:

-

Aldehydic Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a downfield chemical shift around 9.8 ppm.[1]

-

Aromatic Protons: The substitution pattern on the benzene ring governs the chemical shifts of the aromatic protons. The bromine atom is an electron-withdrawing group, while the ethoxy group is an electron-donating group. This leads to a predictable arrangement of signals.

-

Ethoxy Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift to around 4.1 ppm. These protons are split into a quartet by the neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.4 ppm due to coupling with the methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for 4-Bromo-3-ethoxybenzaldehyde:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| Aromatic (C-1, attached to CHO) | ~132 |

| Aromatic (C-4, attached to Br) | ~128 |

| Aromatic (C-3, attached to OEt) | ~155 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-2) | ~115 |

| Aromatic (C-5) | ~112 |

| Ethoxy (-OCH₂) | ~65 |

| Ethoxy (-CH₃) | ~15 |

Interpretation of ¹³C Chemical Shifts:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, typically around 190 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the ethoxy group (C-3) will be the most downfield among the ring carbons. The carbon attached to the bromine (C-4) will also be deshielded. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3-ethoxybenzaldehyde will show characteristic absorption bands for the aldehyde, aromatic, and ether functionalities.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands for 4-Bromo-3-ethoxybenzaldehyde:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2820 and ~2720 | C-H (in CHO) | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | C=O | Aldehyde carbonyl stretch |

| ~1600, ~1580, ~1470 | C=C | Aromatic ring stretch |

| ~1250 | C-O | Aryl-alkyl ether stretch |

| ~1050 | C-O | Aryl-alkyl ether stretch |

| ~800-900 | C-H | Aromatic C-H out-of-plane bending |

| ~600-700 | C-Br | C-Br stretch |

Significance of Key IR Bands:

-

The presence of two distinct peaks around 2820 cm⁻¹ and 2720 cm⁻¹ is a hallmark of an aldehyde C-H stretch.[2]

-

A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency.

-

The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

The strong band around 1250 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Expected Mass Spectrum of 4-Bromo-3-ethoxybenzaldehyde:

The molecular weight of 4-Bromo-3-ethoxybenzaldehyde is 229.07 g/mol (for the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ⁷⁹Br).

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 229 and an M+2 peak at m/z 231 of nearly equal intensity. This characteristic isotopic pattern is definitive for the presence of one bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

-

Key Fragment Ions:

-

[M-H]⁺ (m/z 228/230): Loss of the aldehydic hydrogen atom.

-

[M-CHO]⁺ (m/z 200/202): Loss of the formyl radical.

-

[M-C₂H₅]⁺ (m/z 200/202): Loss of the ethyl radical from the ethoxy group.

-

[M-OC₂H₅]⁺ (m/z 184/186): Loss of the ethoxy radical.

-

Visualizing Fragmentation

The fragmentation pathway can be visualized to better understand the resulting mass spectrum.

Caption: Key fragmentation pathways for 4-Bromo-3-ethoxybenzaldehyde in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 4-Bromo-3-ethoxybenzaldehyde. By integrating the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predictive approach, based on the analysis of its isomer and related compounds, underscores the power of fundamental spectroscopic principles in chemical analysis. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling them to make informed decisions in their research and development endeavors.

References

-

All About Drugs. 4-Ethoxybenzaldehyde NMR. 2014. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-bromo-. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethoxybenzaldehyde from Vanillin

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 4-Bromo-3-ethoxybenzaldehyde, a valuable substituted benzaldehyde derivative, starting from the readily available natural product, vanillin. The synthesis involves an initial electrophilic aromatic substitution to introduce a bromine atom onto the vanillin ring, followed by a Williamson ether synthesis to convert the phenolic hydroxyl group into an ethoxy group. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust and well-documented method for accessing this and related chemical structures.

Introduction: Strategic Overview

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and cost-effective starting material derived from natural sources, making it an attractive platform for the synthesis of more complex aromatic compounds. The target molecule, 4-Bromo-3-ethoxybenzaldehyde, possesses three distinct functional groups—an aldehyde, an ether, and an aryl bromide—rendering it a versatile intermediate for further chemical elaboration in pharmaceutical and materials science applications.

The synthetic strategy is bifurcated into two core transformations:

-

Regioselective Bromination: Introduction of a bromine atom onto the aromatic ring of vanillin.

-

Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of the brominated intermediate.

This guide will elucidate the mechanistic rationale behind each step, providing not just a procedure but a foundational understanding of the reaction dynamics to empower researchers to adapt and troubleshoot the synthesis effectively.

Reaction Pathway Overview

The overall transformation from vanillin to 4-Bromo-3-ethoxybenzaldehyde is depicted below.

Caption: Overall synthetic route from Vanillin to 4-Bromo-3-ethoxybenzaldehyde.

Part I: Synthesis of 5-Bromovanillin (Intermediate)

The first stage of the synthesis is the electrophilic aromatic substitution of vanillin. The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity.

Mechanistic Insight & Regioselectivity

The vanillin ring possesses three substituents: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group.

-

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.

-

The aldehyde group is a deactivating, meta-directing group.

The powerful activating nature of the hydroxyl and methoxy groups dominates the directing effects. Both groups strongly direct incoming electrophiles to the positions ortho and para to themselves. The position para to the hydroxyl group is already occupied by the aldehyde. The position ortho to the hydroxyl group (and meta to the aldehyde) is the most sterically accessible and electronically enriched site, leading to the selective formation of 5-bromovanillin.[1]

Caption: Simplified mechanism for the electrophilic bromination of vanillin.

Experimental Protocol: Bromination of Vanillin

This protocol utilizes bromine in a suitable solvent. An alternative, safer method involves the in situ generation of bromine from potassium bromate and hydrobromic acid.[2][3][4]

Materials & Reagents:

-

Vanillin

-

Glacial Acetic Acid

-

Bromine

-

Ice

-

Deionized Water

Procedure:

-

In a fume hood, dissolve vanillin (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of vanillin) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred vanillin solution over 30-60 minutes. Maintain the temperature below 20°C.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly into a beaker containing a slurry of ice and water (approx. 10-fold volume excess).

-

A pale yellow solid will precipitate. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual acetic acid and bromine.

-

Dry the product in vacuo to obtain crude 5-bromovanillin. The product can be further purified by recrystallization from ethanol if necessary.

Data Summary & Characterization

| Parameter | Value |

| Product Name | 5-Bromovanillin |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Light brown or pale yellow crystalline powder |

| Melting Point | 164-166 °C (lit.)[2][3][6] |

| Expected Yield | ~95%[2] |

Spectroscopic Data:

-

¹H NMR: Spectral data for 5-bromovanillin is available for confirmation of structure.[7][8]

-

IR Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the aldehyde C-H stretch (~2700-2800 cm⁻¹), the carbonyl group (C=O, ~1670 cm⁻¹), and C-Br stretching in the fingerprint region.[8]

Part II: Synthesis of 4-Bromo-3-ethoxybenzaldehyde

The second step is the ethylation of the phenolic hydroxyl group of 5-bromovanillin via the Williamson ether synthesis. This is a classic Sₙ2 reaction.[9]

Mechanistic Insight: Williamson Ether Synthesis

The Williamson ether synthesis involves two fundamental steps:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 5-bromovanillin, forming a nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., bromoethane). This occurs via a backside attack, displacing the bromide leaving group and forming the ether linkage.[9]

The choice of a primary alkyl halide like bromoethane is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 4. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. 5-Bromovanillin | 2973-76-4 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Bromo-3-ethoxybenzaldehyde

This guide provides an in-depth analysis of the chemical reactivity inherent to the aldehyde functional group of 4-Bromo-3-ethoxybenzaldehyde. As a substituted benzaldehyde, this molecule is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Understanding the electronic and steric influences on its aldehyde group is paramount for designing efficient and high-yielding synthetic routes. This document moves beyond simple reaction lists to explore the causality behind its reactivity profile, offering both mechanistic insights and field-proven experimental protocols.

The Electronic and Steric Landscape of 4-Bromo-3-ethoxybenzaldehyde

The reactivity of the aldehyde group in 4-Bromo-3-ethoxybenzaldehyde is not dictated by the carbonyl alone but is a consequence of the complex electronic interplay between all substituents on the aromatic ring. The aldehyde group itself is electron-withdrawing through both inductive (-I) and resonance (-M) effects, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]

However, the bromo and ethoxy substituents introduce competing effects:

-

Ethoxy Group (-OEt): Located at the meta-position relative to the aldehyde, its influence is primarily a moderate electron-withdrawing inductive effect (-I). Its potent electron-donating resonance effect (+M) is not directly conjugated with the aldehyde group and thus has a minimal impact on the carbonyl carbon's electrophilicity.

-

Bromo Group (-Br): Positioned para to the aldehyde, this halogen exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is a significant withdrawal of electron density from the aromatic ring, which in turn enhances the electrophilicity of the carbonyl carbon.[3]

Cumulatively, the strong electron-withdrawing nature of the bromo group at the para position dominates, making the aldehyde carbon of 4-Bromo-3-ethoxybenzaldehyde more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Caption: Electronic effects of substituents on the aldehyde reactivity.

Core Reactivity: Nucleophilic Addition

The principal reaction pathway for the aldehyde group is nucleophilic addition.[4][5] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. The enhanced electrophilicity of the carbonyl carbon in 4-Bromo-3-ethoxybenzaldehyde facilitates this initial attack.

Caption: Generalized workflow for nucleophilic addition to an aldehyde.

Key Synthetic Transformations of the Aldehyde Group

The versatile aldehyde group serves as a gateway to numerous functional groups. Below are detailed protocols for several high-impact transformations, chosen for their relevance in drug discovery and complex molecule synthesis.

Knoevenagel Condensation

This reaction forms a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine.[6][7][8] The product is typically an α,β-unsaturated system, a common motif in bioactive molecules.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-ethoxybenzaldehyde (10.0 mmol, 1.0 eq.).

-

Dissolution: Add 30 mL of absolute ethanol and stir until the aldehyde is completely dissolved.

-

Reagent Addition: To the stirred solution, add malononitrile (10.0 mmol, 1.0 eq.).

-

Catalyst Addition: Add piperidine (1.0 mmol, 0.1 eq.) to the reaction mixture using a micropipette. The choice of a mild base is critical to prevent self-condensation of the aldehyde.[7]

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The disappearance of the aldehyde spot typically indicates reaction completion (usually within 2-4 hours).[9]

-

Workup: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure. Pour the mixture into 50 mL of cold deionized water and stir for 15 minutes.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

-

Purification: Dry the crude product. If necessary, recrystallize from an appropriate solvent system like ethanol/water to achieve high purity.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes by reacting them with a phosphorus ylide (Wittig reagent).[10] A key advantage is the unambiguous placement of the double bond. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

Potential applications of 4-Bromo-3-ethoxybenzaldehyde in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists

4-Bromo-3-ethoxybenzaldehyde: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Bromo-3-ethoxybenzaldehyde, a disubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block. Its unique combination of an electrophilic aldehyde, a modifiable aryl bromide, and a lipophilic ethoxy group provides a rich platform for generating diverse molecular architectures. This guide delves into the core physicochemical properties, synthetic accessibility, and broad-ranging applications of 4-Bromo-3-ethoxybenzaldehyde, offering researchers and drug development professionals a comprehensive overview of its potential in crafting next-generation therapeutics, from antimicrobial and anticancer agents to novel anti-inflammatory compounds.

Core Characteristics of the Scaffold

4-Bromo-3-ethoxybenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a bromine atom at the C4 position and an ethoxy group at the C3 position. This specific arrangement of functional groups is critical to its utility in medicinal chemistry.

-

The Aldehyde Group: Serves as a key reactive handle for forming a multitude of chemical bonds. It is particularly susceptible to nucleophilic addition and condensation reactions, enabling the construction of imines (Schiff bases), chalcones, and various heterocyclic systems.

-

The Aryl Bromide: Represents a prime site for metal-catalyzed cross-coupling reactions.[1] This functionality allows for the introduction of diverse aryl, alkyl, or vinyl groups via reactions like Suzuki, Sonogashira, and Heck couplings, dramatically expanding the accessible chemical space.[1][2]

-

The Ethoxy Group: Modulates the molecule's physicochemical properties. It increases lipophilicity compared to a hydroxyl or methoxy equivalent, which can enhance membrane permeability and influence ligand-receptor binding interactions. Its presence also sterically and electronically influences the reactivity of the adjacent functional groups.

Physicochemical Data

A clear understanding of a compound's physical properties is essential for its application in synthesis and formulation.

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-3-ethoxybenzaldehyde | N/A |

| CAS Number | 1353962-25-0 | [3] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 70.0 to 74.0 °C | [4] |

| Boiling Point | 332.5 °C at 760 mmHg | [4] |

| Purity | ≥98% | [3] |

Synthetic Pathways and Considerations

The accessibility of 4-Bromo-3-ethoxybenzaldehyde is a key advantage for its use in large-scale medicinal chemistry campaigns. A common synthetic approach involves the Williamson ether synthesis, starting from the more readily available 4-bromo-3-hydroxybenzaldehyde.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the ethylation of 4-bromo-3-hydroxybenzaldehyde. The hydroxyl group is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like bromoethane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromo-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Ethylating Agent: Add bromoethane or iodoethane (1.1-1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water to yield pure 4-Bromo-3-ethoxybenzaldehyde.

Applications in Medicinal Chemistry

The true potential of 4-Bromo-3-ethoxybenzaldehyde is realized in its role as a versatile intermediate for synthesizing biologically active molecules.

Development of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new classes of antimicrobial compounds.[5] Derivatives of 4-Bromo-3-ethoxybenzaldehyde, particularly Schiff bases and chalcones, have shown significant promise.

-

Schiff Bases: The condensation of the aldehyde with various primary amines yields Schiff bases (imines).[6][7] The resulting C=N bond is crucial for biological activity, and the diversity of the amine component allows for fine-tuning of the antimicrobial spectrum and potency.[6]

Workflow for Schiff Base Synthesis

The following diagram illustrates the straightforward condensation reaction to form a diverse library of Schiff base derivatives.

Caption: General synthesis of Schiff bases from 4-Bromo-3-ethoxybenzaldehyde.

-

Chalcones: Through Claisen-Schmidt condensation with substituted acetophenones, 4-Bromo-3-ethoxybenzaldehyde can form chalcones. These α,β-unsaturated ketones are well-established scaffolds for antimicrobial and anticancer agents. The bromine atom at the 4'-position, in particular, has been shown to be a key feature in potent derivatives.

Protocol 2: Synthesis of a 4-Bromo-3-ethoxy-Substituted Chalcone

This protocol outlines the base-catalyzed condensation to form the chalcone core.

Step-by-Step Methodology:

-

Reactant Solution: In a round-bottom flask, dissolve 4-Bromo-3-ethoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Catalyst Preparation: Separately, prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Condensation: Cool the aldehyde/ketone solution in an ice bath. Slowly add the basic solution dropwise with vigorous stirring. A color change and precipitation of the product are often observed.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude chalcone can be purified by recrystallization from ethanol.

Scaffolds for Anticancer Drug Discovery

Substituted benzaldehydes are crucial starting materials for a variety of anticancer agents. The unique electronic and steric properties imparted by the bromo and ethoxy groups make this scaffold particularly interesting.

-

Inhibitors of Signaling Pathways: Derivatives have the potential to inhibit key cancer-related pathways. For example, compounds structurally similar to brominated marine phenols have been shown to modulate NF-κB and MAPK signaling, which are critical in inflammation and cancer progression.[8]

-

Precursors to Bioactive Heterocycles: The scaffold can be used to synthesize complex heterocyclic systems that form the core of many anticancer drugs.

-

Structure-Activity Relationship (SAR): The bromine atom can act as a heavy atom for X-ray crystallography studies and can form halogen bonds with protein targets. The ethoxy group can be oriented to probe hydrophobic pockets within an active site. Studies on related bromo-derivatives have shown that the position and nature of substituents are critical for activity.[9][10]

Targeting Cancer Signaling Pathways

Derivatives of 4-Bromo-3-ethoxybenzaldehyde can be designed to interfere with oncogenic signaling cascades like the NF-κB pathway, which promotes cell survival and proliferation.

Caption: Potential inhibition of the NF-κB signaling pathway by designed derivatives.

Anti-inflammatory and Antioxidant Applications

Chronic inflammation and oxidative stress are underlying factors in many diseases. Natural bromophenols isolated from marine algae are known for their potent antioxidant and anti-inflammatory effects.[11]

-

Mimicking Natural Products: 4-Bromo-3-ethoxybenzaldehyde serves as a synthetic precursor to molecules that mimic the structure and function of these marine-derived compounds.[8]

-

ROS Scavenging: Derivatives can be designed to act as potent radical scavengers, protecting cells from damage induced by reactive oxygen species (ROS).[12] Studies on the related compound 3-bromo-4,5-dihydroxybenzaldehyde have demonstrated its ability to protect against H₂O₂-induced oxidative stress both in vitro and in vivo.[12] This highlights the therapeutic potential of this chemical class.

Conclusion and Future Outlook

4-Bromo-3-ethoxybenzaldehyde is more than just a simple chemical intermediate; it is a strategically designed scaffold that offers a confluence of reactivity and tunability. Its three key functional regions—the aldehyde, the aryl bromide, and the ethoxy group—provide medicinal chemists with a powerful toolkit to generate vast libraries of structurally diverse compounds. The demonstrated success of its derivatives in preclinical models for antimicrobial and anticancer applications underscores its immense potential. As drug discovery moves towards more complex and targeted therapies, the versatility of building blocks like 4-Bromo-3-ethoxybenzaldehyde will be increasingly critical in the journey from initial hit identification to clinical candidate.

References

-

PubChem Compound Summary for CID 12187207, 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 10921521, 4-Bromo-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Jurnal Kimia Valensi. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. [Link]

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

-

Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. [Link]

-

4-Bromo-3-ethoxybenzaldehyde, min 98%, 1 gram. CP Lab Safety. [Link]

-

3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™. Fisher Scientific. [Link]

-

4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. IUCr Journals. [Link]

-

Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. ResearchGate. [Link]

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers. [Link]

-

The Importance of Quality Chemical Building Blocks: A Focus on 4-Bromo-3-methylbenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

4-Bromobenzaldehyde. Wikipedia. [Link]

-

Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... ResearchGate. [Link]

-

Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. [Link]

- Method for preparing 4-bromo-2-methoxy-benzaldehyde.

-

Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar. [Link]

-

Microalgae-Derived Bioactive Compounds for Liver Health: Mechanisms, Therapeutic Potential, and Translational Challenges. MDPI. [Link]

-

Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo. PubMed. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. National Institutes of Health. [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. ejmcr. [Link]

-

3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathw. SciSpace. [Link]

-

Structure activity relationship of brevenal hydrazide derivatives. National Institutes of Health. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. [Link]

-

PubChem Compound Summary for CID 75679, 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. ukm.my [ukm.my]

- 8. mdpi.com [mdpi.com]